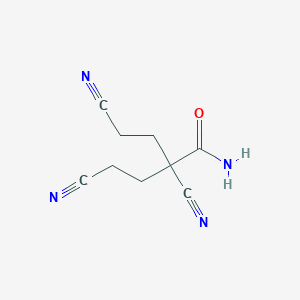
2,4-Dicyano-2-(2-cyanoethyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dicyano-2-(2-cyanoethyl)butanamide is a chemical compound with the molecular formula C9H10N4O It is characterized by the presence of multiple cyano groups, which are functional groups containing a carbon-nitrogen triple bond
準備方法
Synthetic Routes and Reaction Conditions
Nitrile Addition: Reacting nitriles with amides in the presence of a catalyst.
Temperature Control: Maintaining specific temperatures to ensure the reaction proceeds efficiently.
Purification: Using techniques such as recrystallization to purify the final product.
Industrial Production Methods
Industrial production methods for 2,4-Dicyano-2-(2-cyanoethyl)butanamide would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle the chemicals involved.
化学反応の分析
Types of Reactions
2,4-Dicyano-2-(2-cyanoethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the cyano groups into other functional groups such as amines.
Substitution: The cyano groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
科学的研究の応用
2,4-Dicyano-2-(2-cyanoethyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,4-Dicyano-2-(2-cyanoethyl)butanamide involves its interaction with molecular targets through its cyano groups. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
類似化合物との比較
Similar Compounds
Similar compounds to 2,4-Dicyano-2-(2-cyanoethyl)butanamide include other nitrile-containing amides, such as:
- 2,4-Dicyano-2-(2-cyanoethyl)pentanamide
- 2,4-Dicyano-2-(2-cyanoethyl)hexanamide
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which can lead to unique chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
1112-50-1 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
2,4-dicyano-2-(2-cyanoethyl)butanamide |
InChI |
InChI=1S/C9H10N4O/c10-5-1-3-9(7-12,8(13)14)4-2-6-11/h1-4H2,(H2,13,14) |
InChIキー |
SJMUODKXCPKIIM-UHFFFAOYSA-N |
正規SMILES |
C(CC(CCC#N)(C#N)C(=O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


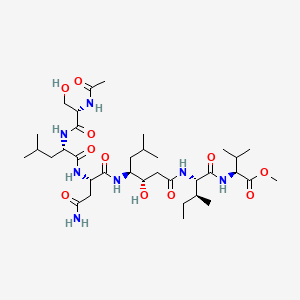
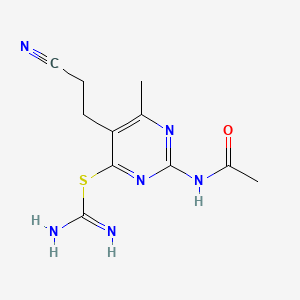
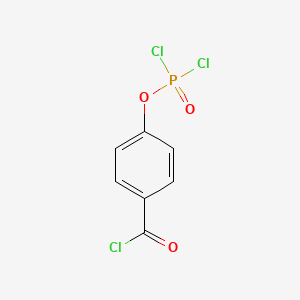
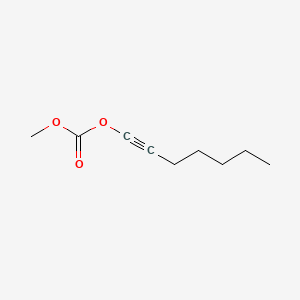

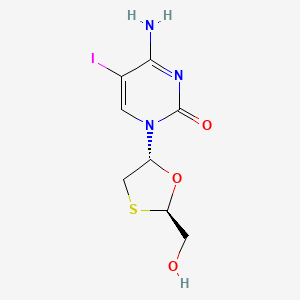
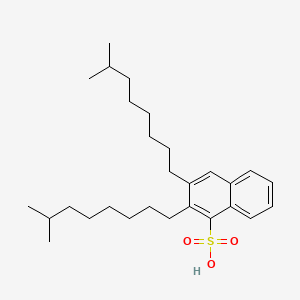
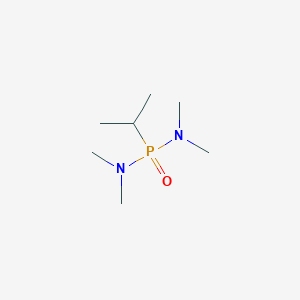
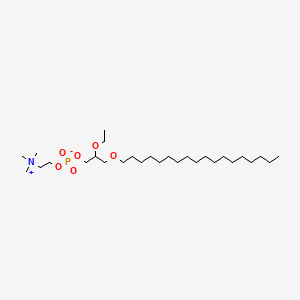
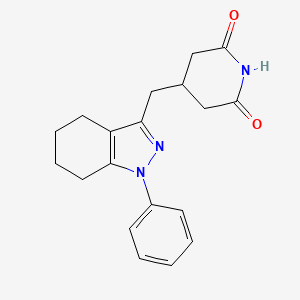
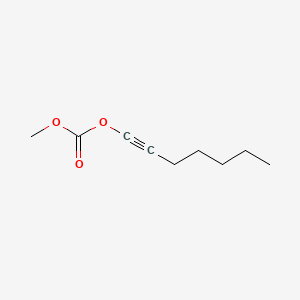
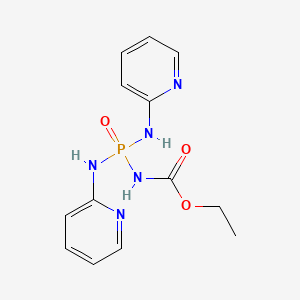
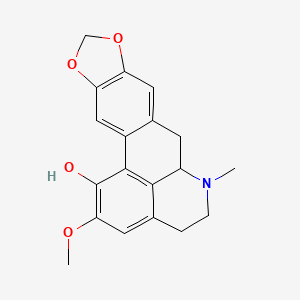
![[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B12790145.png)
